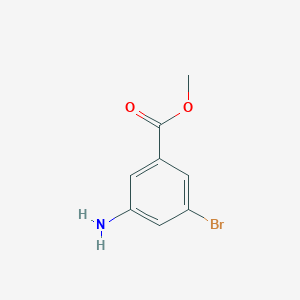

Methyl 3-amino-5-bromobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXLJDUZJCMJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596068 | |

| Record name | Methyl 3-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706791-83-5 | |

| Record name | Methyl 3-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-5-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-amino-5-bromobenzoate (CAS 706791-83-5): A Versatile Building Block for Modern Synthesis

Introduction: The Strategic Value of a Disubstituted Aminobenzoate

In the landscape of medicinal chemistry and advanced materials science, the strategic selection of molecular building blocks is paramount. Methyl 3-amino-5-bromobenzoate, registered under CAS number 706791-83-5, has emerged as a highly valuable intermediate.[1] Its structure, featuring a benzene ring substituted with amino, bromo, and methyl ester groups at the 1, 3, and 5 positions, presents a trifecta of reactive sites. This unique arrangement offers chemists a versatile scaffold for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in biologically active compounds.[2][3] This guide provides an in-depth analysis of its synthesis, spectroscopic profile, core reactivity, and applications, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. This compound is typically a yellow or white crystalline solid, soluble in common organic solvents like ethanol and chloroform, with limited solubility in water.[3]

Data Presentation: Key Properties and Spectroscopic Signatures

The empirical data for this compound are summarized below for quick reference.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 706791-83-5 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Yellow to white solid | [3] |

| Melting Point | 83-88 °C | [3] |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, sealed in dry, dark place |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Data | Source(s) |

| ¹H NMR | δ (ppm) in Methanol-d₄: 7.10 (t, 1H), 6.83 (t, 1H), 6.57 (t, 1H), 3.46 (s, 3H) | [4] |

| ¹³C NMR | δ (ppm) in CDCl₃: 166.0, 147.7, 132.6, 122.9, 122.3, 121.6, 114.6, 52.3 | [4] |

| Mass Spec. | m/z (ESI, MH⁺): 231 | [4] |

The ¹H NMR spectrum is characteristic of a 1,3,5-trisubstituted benzene ring, showing three distinct signals in the aromatic region, each appearing as a triplet due to meta-coupling. The singlet at 3.46 ppm corresponds to the three protons of the methyl ester group. The ¹³C NMR confirms the presence of eight distinct carbon environments, consistent with the molecule's structure.

Synthesis: Fischer Esterification of 3-Bromo-5-aminobenzoic Acid

The most direct and commonly cited synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-Bromo-5-aminobenzoic acid.[4] This acid-catalyzed reaction uses an excess of methanol, which serves as both the solvent and the nucleophile. Thionyl chloride (SOCl₂) is an excellent choice as the acid catalyst as it reacts with methanol to generate HCl in situ, driving the reaction forward, while its byproducts (SO₂ and HCl) are gaseous and easily removed.

Diagram: Synthesis Pathway and Mechanism

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Bromo-5-aminobenzoic acid (1.0 eq) in methanol (approx. 15 mL per gram of acid).

-

Catalyst Addition: Cool the stirring suspension in an ice bath to 0°C. Add thionyl chloride (approx. 12 eq) dropwise over 20-30 minutes. Causality Insight: This slow addition is critical to control the exothermic reaction between thionyl chloride and methanol, preventing potential side reactions and ensuring safety.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): Cool the reaction mixture again to 0°C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral or slightly basic. Trustworthiness: This step neutralizes the HCl catalyst and any unreacted thionyl chloride, which is essential for a clean extraction.

-

Isolation: Remove the methanol under reduced pressure. Suspend the remaining residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to afford the crude product.

-

Purification: The resulting solid is often of high purity (~98%).[4] If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its functional groups. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, the nucleophilic amino group allows for the construction of nitrogen-containing rings, and the ester can be readily modified.

A) Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds, which are foundational transformations in drug discovery.[5]

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond.[6][7] This is a premier method for synthesizing biaryl structures, which are common motifs in pharmaceuticals. A general protocol involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system like dioxane/water.[6][8]

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[9][10] This allows for the synthesis of complex diaryl amines or the introduction of various nitrogen-containing side chains. The reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., X-Phos, BINAP), and a strong base (e.g., NaOt-Bu).[11][12]

B) Reactions of the Amino Group

The primary amine at the 3-position is a versatile nucleophile and a precursor for various heterocycles.[13] It can undergo:

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

-

Cyclization Reactions: The amine can act as an intramolecular nucleophile after modification of the ester group or coupling at the bromide position, leading to the formation of benzo-fused N-heterocycles like quinazolinones or benzodiazepines.[14]

Diagram: Synthetic Transformations

Caption: Potential synthetic pathways using this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful and an irritant.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |

| Skin Irritation | H315 | Causes skin irritation. | |

| Eye Irritation | H319 | Causes serious eye irritation. | |

| STOT - SE | H335 | May cause respiratory irritation. |

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Keep the container tightly sealed in a dry, cool (2-8°C), and dark place to ensure its stability.

-

First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers a reliable and versatile entry point into a vast chemical space. Its well-defined synthesis, characterized spectroscopic properties, and, most importantly, its capacity for high-value transformations like Suzuki and Buchwald-Hartwig couplings make it an indispensable tool for chemists in pharmaceutical and materials research. By understanding the causality behind its synthesis and the scope of its reactivity, researchers can fully leverage this building block to accelerate the discovery and development of novel molecules.

References

-

Aribo Biotechnology. (n.d.). 706791-83-5 | this compound. Retrieved January 12, 2026, from [Link]

-

MDPI. (2022). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

-

MDPI. (2022). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved January 12, 2026, from [Link]

-

TÜBİTAK Academic Journals. (2007). Synthesis of Nitrogen-Containing Heterocycles from the Reaction of Amidrazones with α-Haloesters. Retrieved January 12, 2026, from [Link]

-

Frontiers in Chemistry. (n.d.). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Retrieved January 12, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]

-

Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | C8H8BrNO2 | CID 18763420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 706791-83-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]

A Technical Guide to Methyl 3-amino-5-bromobenzoate: Molecular Weight, Characterization, and Applications

Executive Summary: Methyl 3-amino-5-bromobenzoate is a substituted aromatic compound with significant utility as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a detailed examination of its core physicochemical properties, with a primary focus on its molecular weight and the analytical methods used for its verification. Authored for researchers, chemists, and professionals in drug development, this document outlines a reliable synthesis protocol, discusses methods for structural confirmation, and summarizes key safety and handling procedures.

Core Physicochemical Properties

This compound is a solid organic compound whose utility is defined by its precise molecular structure and mass. Understanding these fundamental properties is the first step in its successful application in research and development.

Molecular Formula and Weight

The identity of a molecule is fundamentally defined by its constituent atoms and their total mass.

The molecular weight is calculated by summing the atomic weights of all atoms in the empirical formula (eight carbons, eight hydrogens, one bromine, one nitrogen, and two oxygens). The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is a critical parameter for high-resolution mass spectrometry analysis.

Chemical Structure and Identification

The arrangement of atoms in this compound provides a reactive scaffold for further chemical modification.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-amino-5-bromo-benzoic acid methyl ester, Methyl 3-bromo-5-aminobenzoate[1][3]

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

A summary of key identifiers and computed properties is essential for laboratory use.

| Property | Value | Source |

| CAS Number | 706791-83-5 | PubChem[1] |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |

| Molecular Weight | 230.06 g/mol | PubChem[1] |

| Monoisotopic Mass | 228.97384 Da | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Synthesis and Purification

The most common and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 3-amino-5-bromobenzoic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed for high yield and purity.[4]

Materials:

-

3-Amino-5-bromobenzoic acid (1.0 g, 4.62 mmol)

-

Methanol (15 mL)

-

Thionyl chloride (4.00 mL, 55.0 mmol)[4]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Suspend 3-Amino-5-bromobenzoic acid in methanol (15 mL) within a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath to cool the solution to 0°C. This is critical to control the exothermic reaction with thionyl chloride.

-

Reagent Addition: Add thionyl chloride (4.00 mL) dropwise over a period of 20 minutes. Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate, facilitating esterification by methanol. A slow addition rate prevents a dangerous temperature increase.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight to ensure complete conversion.

-

Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0°C until gas evolution ceases. This step neutralizes the excess thionyl chloride and the HCl byproduct.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Suspend the remaining residue in ethyl acetate (200 mL). Transfer to a separatory funnel and wash the organic layer with brine (100 mL) to remove water-soluble impurities.

-

Drying and Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under vacuum to yield the final product, typically as a yellow solid.[4]

Analytical Characterization and Molecular Weight Verification

Confirming the identity and purity of the synthesized product is a non-negotiable step. The following methods provide orthogonal validation of the structure and molecular weight.

Mass Spectrometry (MS)

Mass spectrometry is the most direct technique for confirming the molecular weight of a compound.

-

Expected Result: Using electrospray ionization (ESI), the compound is expected to show a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 231.[4] The presence of bromine would also result in a characteristic isotopic pattern, with a second peak of nearly equal intensity at [M+2+H]⁺ (m/z 233), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of a monobrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy validates the precise chemical structure, ensuring the correct connectivity of atoms.

-

¹H NMR: The proton NMR provides information on the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

¹³C NMR: The carbon NMR confirms the carbon skeleton of the molecule. Expected chemical shifts include signals for the methyl carbon, the four distinct aromatic carbons, the ester carbonyl carbon, and the carbon atom bonded to the bromine.[4]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile building block for more complex molecules.

-

Pharmaceutical Intermediate: The molecule's structure, featuring an amine, a bromine atom, and a methyl ester, presents three distinct points for chemical modification. This makes it a valuable scaffold in medicinal chemistry for synthesizing libraries of compounds in the search for new active pharmaceutical ingredients (APIs).[5] The aminobenzoate core is present in numerous drug candidates.

-

Organic Synthesis: In broader organic synthesis, it can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) via its bromine atom to form new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1]

-

Recommended Handling Procedures:

-

First Aid Measures:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from strong oxidizing agents and bases.[6]

References

-

This compound | C8H8BrNO2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Methyl 4-amino-3-bromobenzoate | C8H8BrNO2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Methyl 3-amino-4-bromobenzoate: Key Chemical for Drug Discovery. (n.d.). Acme Pharmatech. Retrieved January 12, 2026, from [Link]

-

2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | C8H8BrNO2 | CID 18763420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. This compound | 706791-83-5 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-amino-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physical properties, specifically the melting and boiling points, of the chemical compound Methyl 3-amino-5-bromobenzoate. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information for the accurate characterization and handling of this compound. This document will delve into the established physical constants, the methodologies for their experimental verification, and the scientific principles that underpin these techniques.

Introduction to this compound

This compound, identified by the CAS number 706791-83-5, is a substituted aromatic compound.[1] Its molecular structure, comprising a benzene ring with amino, bromo, and methyl ester functional groups, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules. Accurate knowledge of its physical properties, such as melting and boiling points, is paramount for its purification, identification, and ensuring its suitability for subsequent reactions.

Physicochemical Properties of this compound

The melting and boiling points are critical physical constants that provide insights into the purity and identity of a substance.

| Property | Value | Data Type | Source(s) |

| Melting Point | 83-88 °C | Experimental | [2] |

| ~76-77 °C | Experimental | [3] | |

| Boiling Point | 332.3 ± 22.0 °C | Predicted | [2][4][3] |

It is crucial to note that while the melting point is based on experimental data from multiple chemical suppliers, the boiling point is a predicted value and should be confirmed experimentally. The slight variation in the reported melting point ranges may be attributed to differences in the purity of the samples or the methodologies used for determination.

Experimental Determination of Physical Properties

To ensure the identity and purity of a sample of this compound, experimental verification of its melting and boiling points is essential.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

The choice of the capillary method for melting point determination is based on its requirement for a small sample size and its ability to provide an accurate and reproducible measurement. The slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

A standard and reliable method for determining the melting point of a crystalline solid like this compound is the capillary tube method using a melting point apparatus.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Caption: Workflow for the experimental determination of melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since this compound is a solid at room temperature, its boiling point is expected to be significantly higher and is often determined under reduced pressure to prevent decomposition. The reported value is a predicted normal boiling point.

For high-boiling point compounds, determination under vacuum is preferred to avoid thermal decomposition at atmospheric pressure. The Thiele tube method is a common and effective technique for determining the boiling point of small quantities of a liquid. The inverted capillary tube traps a small amount of air, which expands upon heating. The boiling point is observed when the external pressure equals the vapor pressure of the liquid, indicated by the cessation of bubble evolution and the liquid being drawn into the capillary.

Step-by-Step Methodology:

-

Sample Preparation: A small amount (a few milliliters) of the molten this compound is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

-

Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Sources

"Methyl 3-amino-5-bromobenzoate" solubility in organic solvents

An In-depth Technical Guide: Solubility Profile of Methyl 3-amino-5-bromobenzoate in Organic Solvents

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, its utility in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is well-established. A thorough understanding of its solubility characteristics in various organic solvents is paramount for researchers, process chemists, and formulation scientists. Solubility dictates critical process parameters, including reaction kinetics, purification strategies such as recrystallization, and the ultimate bioavailability of a drug substance.

This technical guide provides a comprehensive overview of the solubility of this compound, moving from theoretical principles to practical experimental protocols. It is designed to equip researchers and drug development professionals with the foundational knowledge and actionable methods required to effectively handle this compound in a laboratory and scale-up setting. We will explore the molecular features governing its solubility, predict its behavior in different solvent classes, and detail robust methodologies for both qualitative and quantitative solubility determination.

Section 1: Molecular Profile and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of polar and nonpolar functional groups that dictate its interaction with different solvents.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Reported as a yellow solid | [2] |

| SMILES | COC(=O)C1=CC(=CC(=C1)Br)N | [1] |

Structural Analysis of Solubility-Governing Moieties

The molecule's structure reveals a classic case of competing intermolecular forces:

-

Polar Functional Groups:

-

Amino Group (-NH₂): This primary amine acts as a strong hydrogen bond donor and a weak hydrogen bond acceptor. Its presence significantly increases the potential for interaction with protic and polar aprotic solvents. It also imparts basic character, suggesting that solubility will be enhanced in acidic aqueous solutions due to the formation of a more soluble ammonium salt.

-

Methyl Ester Group (-COOCH₃): The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The ester group as a whole contributes significant polarity to the molecule.

-

-

Nonpolar Functional Group:

-

Brominated Benzene Ring: The aromatic ring is large, planar, and hydrophobic. The presence of the bromine atom further increases its molecular weight and contributes to van der Waals forces. This region of the molecule favors interactions with nonpolar or moderately polar solvents.

-

The interplay between the polar amine/ester groups and the nonpolar bromophenyl ring means that this compound is unlikely to be extremely soluble in either highly polar (like water) or very nonpolar (like hexane) solvents. Its optimal solubility is expected in solvents of intermediate polarity that can effectively solvate both ends of the molecule.

Figure 1: Key molecular moieties and their potential intermolecular interactions.

Section 2: Theoretical Solubility Predictions

Based on the "like dissolves like" principle, we can forecast the solubility of this compound in common classes of organic solvents.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They are expected to be effective at solvating the polar amino and ester groups, leading to high solubility . Methanol, in particular, has been used as a recrystallization solvent for a related isomer, suggesting high solubility at elevated temperatures.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): These solvents cannot donate hydrogen bonds but are excellent acceptors. They will interact strongly with the amino group's hydrogens and the overall molecular dipole. Solvents like ethyl acetate are known to be effective for this compound from synthesis workups, indicating good to high solubility .[2][5]

-

Nonpolar Solvents (e.g., Hexane, Heptane): These solvents interact primarily through weak van der Waals forces. They are incapable of solvating the highly polar amino and ester groups, leading to an expectation of very low solubility .

-

Aromatic Solvents (e.g., Toluene): While largely nonpolar, the π-system of toluene can interact with the compound's benzene ring (π-π stacking). This may afford slightly better solubility than aliphatic hydrocarbons, but overall solubility is still predicted to be low to moderate .

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate dipole moment and can act as very weak hydrogen bond acceptors. They represent a middle ground and are likely to show moderate solubility .

-

Aqueous Systems: As a neutral organic molecule with a significant hydrophobic component, solubility in pure water is expected to be very low . A related compound, Methyl 3-aminobenzoate, is only slightly soluble in water (0.1-1%).[6] However, due to the basicity of the amino group, solubility should increase significantly in dilute aqueous acid (e.g., 5% HCl) as the protonated ammonium salt is far more polar and readily solvated by water.

Section 3: Experimental Protocols for Solubility Determination

Theoretical predictions require empirical validation. The following section provides standardized, self-validating protocols for determining solubility in a research setting.

Protocol for Qualitative Solubility Assessment

This rapid screening method helps classify the compound's solubility and aids in selecting solvents for further quantitative analysis or for processes like recrystallization.

Methodology:

-

Preparation: Add approximately 20-30 mg of this compound to a small, clean test tube or vial.

-

Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.

-

Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.

-

Classification:

-

Soluble: Complete dissolution in <1 mL of solvent.

-

Slightly Soluble: Partial dissolution, with some solid remaining.

-

Insoluble: No visible dissolution of the solid.

-

Figure 2: Workflow for qualitative solubility assessment.

Protocol for Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[7] It involves creating a saturated solution and measuring the concentration of the dissolved analyte after equilibrium has been reached.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a sealed vial (e.g., 5-10 mg of solid to 1 mL of the selected solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant-temperature shaker bath or on a rotator. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution has reached saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. To separate the saturated supernatant from the excess solid, either:

-

Centrifuge: Spin the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filter: Carefully draw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF). This is a critical step to avoid transferring any solid particles.

-

-

Dilution: Carefully pipette a known volume of the clear supernatant into a clean vial and dilute with a known volume of an appropriate solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical technique, such as UV-Vis Spectroscopy or HPLC.

Figure 3: Workflow for quantitative shake-flask solubility determination.

Analytical Quantification via UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and accessible method for quantifying the concentration of chromophoric compounds like this compound.[8]

Methodology:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer (e.g., from 220-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Prepare Stock Solution: Accurately weigh a known mass of the compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.

-

Create Calibration Curve: Perform a series of serial dilutions of the stock solution to create at least five calibration standards of known, decreasing concentrations.

-

Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.

-

Plot Data: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit.

-

Measure Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment (Section 3.2).

-

Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the final solubility of the original saturated solution.

Section 4: Solubility Data and Interpretation

While specific, experimentally-derived quantitative data for this compound is not widely published, the following table summarizes the predicted solubility based on the theoretical principles discussed. This serves as a practical starting point for experimental design.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Excellent H-bond donor/acceptor capabilities to solvate both -NH₂ and -COOCH₃ groups. |

| Polar Aprotic | DMSO, Ethyl Acetate | High | Strong H-bond acceptors and dipoles effectively solvate the polar functional groups. |

| Chlorinated | Dichloromethane | Moderate | Moderate dipole moment provides some solvation for polar groups without strongly disfavoring the nonpolar ring. |

| Aromatic | Toluene | Low to Moderate | π-π interactions with the bromophenyl ring offer some affinity, but poor solvation of polar groups. |

| Nonpolar Aliphatic | n-Hexane | Very Low | Lacks any effective mechanism to solvate the polar -NH₂ and -COOCH₃ groups. |

| Aqueous (Acidic) | 5% aq. HCl | High | Protonation of the basic -NH₂ group forms a highly polar and water-soluble ammonium salt. |

| Aqueous (Neutral) | Water | Very Low | The large, hydrophobic bromophenyl ring dominates, leading to poor water solubility.[6] |

Interpreting the Data for Application:

-

For Recrystallization: An ideal solvent system would be one in which the compound has high solubility when hot and low solubility when cold. Based on the predictions, solvents like ethanol or a mixed solvent system like ethyl acetate/hexane would be excellent candidates to screen for recrystallization.[9]

-

For Reaction Chemistry: Solvents predicted to have high solubility, such as DMF, DMSO, or ethanol, would be suitable choices to ensure reactants are in a single phase, promoting efficient reaction kinetics.

-

For Chromatography: A combination of a poor solvent (like hexane) and a good solvent (like ethyl acetate) is typically used as the mobile phase in normal-phase column chromatography. Understanding the solubility helps in selecting the appropriate starting solvent ratio.

Conclusion

The solubility of this compound is governed by the balance between its polar amino and ester functionalities and its nonpolar brominated aromatic ring. This molecular dichotomy leads to high solubility in polar protic and aprotic organic solvents, moderate solubility in chlorinated solvents, and very poor solubility in nonpolar aliphatic hydrocarbons and neutral water. The basicity of the amino group allows for a significant increase in solubility in acidic aqueous solutions. While theoretical predictions provide a strong framework, this guide emphasizes the necessity of empirical validation through robust, standardized protocols like the shake-flask method coupled with UV-Vis analysis. A comprehensive understanding of these solubility characteristics is an indispensable tool for any scientist working with this versatile chemical intermediate, enabling optimized reaction conditions, efficient purification, and rational formulation design.

References

- Vertex AI Search. (n.d.). Spectroscopic Techniques - Solubility of Things.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ChemicalBook. (2023). Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- ChemicalBook. (2023). This compound - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Methyl 3-amino-5-bromo-2-methylbenzoate.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- Quora. (2017). How to determine the solubility of organic compounds.

- LibreTexts. (2023). Solubility of Organic Compounds.

- ChemicalBook. (2023). This compound.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- ResearchGate. (2011). Methyl 2-amino-5-bromobenzoate.

- Thermo Scientific Chemicals. (n.d.). Methyl 3-aminobenzoate, 98%.

- ChemicalBook. (2023). This compound | 706791-83-5.

Sources

- 1. This compound | C8H8BrNO2 | CID 18763420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 706791-83-5 [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 706791-83-5 [amp.chemicalbook.com]

- 6. Methyl 3-aminobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Reagents & Solvents [chem.rochester.edu]

¹H NMR and ¹³C NMR spectra of "Methyl 3-amino-5-bromobenzoate"

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-amino-5-bromobenzoate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic compound with the chemical formula C₈H₈BrNO₂.[1] Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, and a bromine atom at positions 1, 3, and 5, respectively. This substitution pattern leads to a unique electronic environment for each proton and carbon atom, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its structural elucidation and purity assessment.

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for the characterization of small organic molecules. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, present a standard protocol for data acquisition, and offer a comprehensive interpretation of the spectral data.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the atoms of this compound are numbered as shown in the diagram below. This standardized numbering will be used for the assignment of all NMR signals.

Caption: IUPAC numbering of this compound.

Experimental Protocol for NMR Data Acquisition

The reliability of NMR data hinges on a meticulously executed experimental protocol. The following procedure is a validated, standard workflow for acquiring high-quality NMR spectra for small molecules like this compound.

Workflow Diagram

Sources

Mass spectrometry analysis of "Methyl 3-amino-5-bromobenzoate"

An In-Depth Technical Guide:

Mass Spectrometry Analysis of Methyl 3-amino-5-bromobenzoate

Introduction

This compound is a key substituted aromatic compound, often utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure, featuring an amino group, a methyl ester, and a bromine atom, presents a distinct analytical profile. Accurate and reliable characterization of this molecule is paramount for process chemistry, quality control, and metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural specificity.

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. We will move beyond rote procedures to explore the causality behind methodological choices, ensuring that the described protocols are not only robust but also fundamentally understood. The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and validate a rigorous analytical method for this and structurally similar compounds.

Analyte Profile: Physicochemical and Spectrometric Properties

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. The structural features of this compound directly inform our approach to sample preparation, chromatography, and mass spectrometric detection.

The molecular formula of this compound is C8H8BrNO2.[1] Its molecular weight is approximately 230.06 g/mol , with a monoisotopic mass of 228.97384 Da.[1] Two structural characteristics are of critical importance for its mass spectrometric analysis:

-

The Bromine Isotope Pattern : Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio (50.5% to 49.5%).[2][3] This results in a highly characteristic isotopic signature in the mass spectrum. Any ion containing a single bromine atom will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units.[2][4] This "M/M+2" pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.[2]

-

Protonation Sites : The molecule possesses two primary sites susceptible to protonation under the positive-mode electrospray ionization (ESI) conditions typically used for such analyses: the basic nitrogen atom of the amino group and the carbonyl oxygen of the ester group.[5][6] While the amino group is generally the more favorable site of protonation in solution, the conditions of the ESI process can influence the final gas-phase ion structure.[5][6][7] For this guide, we will primarily consider protonation at the amino group, forming the [M+H]⁺ ion, as the most probable event.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |

| Average Molecular Weight | 230.06 g/mol | PubChem[1] |

| Monoisotopic Mass | 228.97384 Da | PubChem[1] |

| Key Functional Groups | Aromatic Ring, Amine, Ester, Halogen (Br) | N/A |

A Systematic Experimental Workflow

A robust analytical workflow ensures reproducibility and minimizes sources of error.[8] The analysis of this compound follows a logical progression from sample preparation to final data interpretation. Each step is designed to isolate the analyte, generate high-quality data, and provide unambiguous identification.

Sources

- 1. This compound | C8H8BrNO2 | CID 18763420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. whitman.edu [whitman.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Infrared multiphoton dissociation spectroscopy study of protonated p-aminobenzoic acid: does electrospray ionization afford the amino- or carboxy-protonated ion? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

Introduction: The Vibrational Signature of a Multifunctional Molecule

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 3-amino-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing a unique "molecular fingerprint" based on the vibrational modes of a compound's functional groups. For a molecule such as this compound, which possesses a confluence of aromatic, amine, ester, and halogen functionalities, IR spectroscopy serves as a rapid, non-destructive method for structural confirmation, purity assessment, and quality control. This guide provides a detailed exploration of the theoretical and practical aspects of obtaining and interpreting the IR spectrum of this compound, grounded in established spectroscopic principles and field-proven methodologies.

The interaction of infrared radiation with a molecule induces transitions between vibrational energy levels. Specific bonds and functional groups absorb IR radiation at characteristic frequencies, resulting in a spectrum of absorption bands. The position, intensity, and shape of these bands provide a wealth of information about the molecular architecture. In the context of drug development, this technique is critical for verifying the identity of starting materials, intermediates like this compound, and final active pharmaceutical ingredients (APIs).

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the IR spectrum, one must first deconstruct the molecule into its constituent functional groups. Each group has characteristic vibrational modes (stretching and bending) that are expected to absorb in specific regions of the mid-infrared spectrum (4000–400 cm⁻¹).[1][2]

This compound comprises:

-

Aromatic Primary Amine (-NH₂): This group is distinguished by its N-H stretching and bending vibrations. Primary amines typically exhibit two distinct N-H stretching bands due to symmetric and asymmetric modes.[2][3][4]

-

Aromatic Ester (-COOCH₃): The ester functionality is characterized by a very strong carbonyl (C=O) stretching absorption and two distinct C-O stretching bands.[5][6][7][8] Conjugation with the aromatic ring influences the exact position of the C=O stretch.[5][8]

-

Substituted Benzene Ring: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring, and out-of-plane (OOP) C-H bending vibrations that are indicative of the substitution pattern.

-

Bromo Substituent (C-Br): The carbon-bromine bond has a characteristic stretching vibration that typically appears in the far-infrared or low-wavenumber region of the fingerprint range.

-

Methyl Group (-CH₃): The ester's methyl group will display characteristic aliphatic C-H stretching and bending modes.

Experimental Protocols for Spectral Acquisition

The choice of sampling technique is critical for obtaining a high-quality IR spectrum of a solid sample like this compound. Two prevalent methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method A: Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.[9][10] KBr is used because alkali halides are plastic under pressure and become transparent to infrared radiation.[9][10]

Detailed Protocol:

-

Material Preparation:

-

Use spectroscopy-grade KBr powder. Crucially, KBr is hygroscopic and readily absorbs atmospheric moisture, which introduces a strong, broad O-H absorption band (~3400 cm⁻¹) that can obscure the N-H stretching region of the analyte.[11][12] Dry the KBr in an oven (e.g., at 110°C) for several hours and store it in a desiccator prior to use.[11][13]

-

Ensure the agate mortar and pestle, die set, and anvils are scrupulously clean and dry to prevent contamination.[9][11]

-

-

Sample Grinding and Mixing:

-

Place approximately 1-2 mg of this compound into a clean agate mortar.[9]

-

Grind the sample into a fine, consistent powder. This step is vital to reduce particle size, which minimizes scattering of the IR beam and improves spectral quality.

-

Add 100-200 mg of the dried KBr powder to the mortar.[9][10]

-

Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The goal is to uniformly disperse the sample particles within the KBr matrix.[11]

-

-

Pellet Formation:

-

Carefully transfer a portion of the mixture into the pellet die body.

-

Assemble the die and place it into a hydraulic press.

-

If available, connect the die to a vacuum line to remove trapped air and residual moisture, which can cause the pellet to be opaque.[13]

-

Gradually apply pressure, typically 8-10 metric tons, and hold for 1-2 minutes.[11][12] This pressure causes the KBr to "cold-flow" and fuse into a transparent disc.[11]

-

-

Spectral Acquisition:

-

Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty sample chamber to ratio against the sample spectrum, thus removing contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum.

-

Method B: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation.[14][15] It operates on the principle of total internal reflection. An IR beam is passed through a high-refractive-index crystal (e.g., diamond or germanium). The beam creates an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal surface.[14][15]

Detailed Protocol:

-

Instrument Preparation:

-

Ensure the ATR crystal surface is clean. Wipe it with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue and allow it to dry completely.

-

Acquire a background spectrum with the clean, empty ATR crystal. This is crucial as it accounts for the absorbance of the crystal itself and the ambient atmosphere.

-

-

Sample Analysis:

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Lower the press arm to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for generating a strong, high-quality spectrum.[15]

-

Acquire the sample spectrum.

-

-

Post-Measurement:

-

Retract the press arm, and the sample can often be recovered.[15]

-

Thoroughly clean the crystal surface to prevent cross-contamination between samples.

-

Workflow for KBr Pellet Preparation and Analysis

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The IR spectrum of this compound is a composite of the absorption bands from its various functional groups. The following table summarizes the expected key absorptions.

| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Assignment | Functional Group |

| 3480 - 3380 | Medium | Asymmetric N-H Stretch | Aromatic Primary Amine |

| 3390 - 3300 | Medium | Symmetric N-H Stretch | Aromatic Primary Amine |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Benzene Ring |

| 2990 - 2940 | Weak | Asymmetric C-H Stretch | Methyl Group (-OCH₃) |

| 2880 - 2840 | Weak | Symmetric C-H Stretch | Methyl Group (-OCH₃) |

| 1730 - 1715 | Very Strong | C=O Stretch | Aromatic Ester |

| 1625 - 1590 | Medium-Strong | N-H Bending (Scissoring) | Aromatic Primary Amine |

| 1600 - 1450 | Medium-Weak | C=C Ring Stretching | Benzene Ring |

| 1310 - 1250 | Strong | Asymmetric C-C-O Stretch | Aromatic Ester |

| 1130 - 1100 | Strong | Symmetric O-C-C Stretch | Aromatic Ester |

| 900 - 675 | Strong | C-H Out-of-Plane Bending | Substituted Benzene Ring |

| 690 - 500 | Medium-Strong | C-Br Stretch | Bromo Substituent |

Detailed Analysis:

-

N-H Stretching Region (3500 - 3300 cm⁻¹): The presence of two distinct, sharp to medium-intensity bands in this region is the most definitive evidence of the primary amine group (-NH₂).[3][4] These correspond to the asymmetric and symmetric N-H stretches. Their appearance immediately confirms the presence of the amino functionality.

-

C-H Stretching Region (3100 - 2800 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring. Weaker bands below 3000 cm⁻¹ are assigned to the C-H stretching of the methyl ester group.[16]

-

Carbonyl (C=O) Stretching Region (~1725 cm⁻¹): The spectrum will be dominated by an intense, sharp absorption band between 1730 and 1715 cm⁻¹.[5][8] This is the characteristic C=O stretch of the ester. Its position is slightly lower than a typical saturated ester (~1735 cm⁻¹) due to electronic conjugation with the adjacent aromatic ring.[5][6]

-

Fingerprint Region (< 1650 cm⁻¹): This region contains a high density of complex vibrational absorptions that are unique to the molecule's overall structure.

-

N-H Bend (1625 - 1590 cm⁻¹): A medium to strong absorption corresponding to the NH₂ scissoring vibration will be present.[3][4]

-

Aromatic C=C Stretches (1600 - 1450 cm⁻¹): A series of bands of varying intensity appear in this range, arising from the stretching of the carbon-carbon bonds within the benzene ring.

-

Ester C-O Stretches (1310 - 1100 cm⁻¹): Aromatic esters display two characteristic strong bands in this region. The higher frequency band (~1310-1250 cm⁻¹) is due to the C-C-O asymmetric stretch, while the lower frequency band (~1130-1100 cm⁻¹) arises from the O-C-C symmetric stretch.[6] The presence of both strong bands, in conjunction with the C=O peak, confirms the ester group.

-

C-H Out-of-Plane (OOP) Bending: The pattern of strong bands between 900 and 675 cm⁻¹ can provide information about the 1,3,5- (meta) substitution pattern on the benzene ring.

-

C-Br Stretch (< 700 cm⁻¹): A medium to strong absorption for the C-Br stretch is expected in the lower wavenumber region, typically between 690 and 500 cm⁻¹. Its definitive assignment can sometimes be challenging due to overlap with other fingerprint absorptions.

-

Conclusion

The infrared spectrum of this compound provides a rich and definitive set of data for its structural elucidation and identification. The key diagnostic features are the dual N-H stretching bands of the primary amine, the exceptionally strong C=O stretching band of the aromatic ester, and the two prominent C-O stretching bands in the fingerprint region. By employing standardized and meticulous experimental techniques such as the KBr pellet or ATR-FTIR methods, researchers and drug development professionals can reliably use IR spectroscopy as a cornerstone analytical tool for ensuring the identity and quality of this important chemical intermediate.

References

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.

-

Shimadzu. KBr Pellet Method. Available at: [Link]

-

PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Available at: [Link]

-

Giannini, S., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

International Journal of Academic Research and Development. (2021). Study of the composition of amines using IR spectroscopy. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Available at: [Link]

Sources

- 1. wikieducator.org [wikieducator.org]

- 2. allreviewjournal.com [allreviewjournal.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. shimadzu.com [shimadzu.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. azom.com [azom.com]

- 14. mt.com [mt.com]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

Crystal structure of "Methyl 3-amino-5-bromobenzoate"

An In-Depth Technical Guide to the Crystal Structure of Methyl 3-amino-5-bromobenzoate: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its molecular framework, featuring a bromine atom, an amino group, and a methyl ester, presents a rich landscape for diverse intermolecular interactions that dictate its solid-state properties. Understanding the precise three-dimensional arrangement of molecules in the crystalline state—the crystal structure—is paramount for controlling polymorphism, predicting solubility, and designing novel derivatives with tailored functionalities.[2][3]

While a definitive published crystal structure for this compound is not publicly available as of this writing, this guide provides a comprehensive technical overview based on predictive analysis and established experimental protocols. By examining the known structure of its isomer, Methyl 2-amino-5-bromobenzoate, we can infer the likely structural characteristics and intermolecular forces that govern the crystal packing of the title compound.[4] This document serves as both a predictive guide to its structural chemistry and a practical manual for its experimental determination via single-crystal X-ray diffraction.

Part 1: Predicted Structural Characteristics of this compound

The molecular structure of this compound allows for several key intermolecular interactions that are critical in directing the formation of a stable crystal lattice. These non-covalent interactions are the cornerstone of crystal engineering.[5]

Expected Intermolecular Interactions

-

Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, while the carbonyl oxygen of the methyl ester group (-COOCH₃) is an effective hydrogen bond acceptor. It is highly probable that N-H···O hydrogen bonds are a dominant structure-directing motif, leading to the formation of chains or dimeric assemblies.[6]

-

Halogen Bonding and Interactions: The bromine atom introduces the possibility of halogen bonding and other significant intermolecular contacts. The electron density around the bromine atom is anisotropic, creating a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis, which can interact favorably with nucleophiles like the carbonyl oxygen or the amino nitrogen of an adjacent molecule.[7] Furthermore, Br···Br interactions, primarily driven by dispersion forces, are common in the crystal packing of brominated organic compounds and play a crucial role in stabilizing the lattice.[8][9]

-

π-π Stacking: The aromatic ring provides a platform for π-π stacking interactions. These interactions, arising from the alignment of phenyl rings in either a face-to-face or offset fashion, are expected to contribute significantly to the overall packing stability.[10]

Comparative Analysis with an Isomer: The Crystal Structure of Methyl 2-amino-5-bromobenzoate

To ground our predictions, we can analyze the published crystal structure of a closely related isomer, Methyl 2-amino-5-bromobenzoate.[4] In this known structure, the molecules are linked into zigzag chains along the b-axis via intermolecular N-H···O hydrogen bonds. An intramolecular N-H···O hydrogen bond also helps to stabilize the molecular conformation.[4] This precedent strongly supports the hypothesis that hydrogen bonding will be a defining feature in the crystal structure of the 3-amino isomer as well.

Table 1: Crystallographic Data for the Isomer Methyl 2-amino-5-bromobenzoate [4]

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈BrNO₂ |

| Formula Weight | 230.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.9852 (2) |

| b (Å) | 9.1078 (5) |

| c (Å) | 12.1409 (7) |

| β (°) | 95.238 (3) |

| Volume (ų) | 438.83 (4) |

| Z | 2 |

This data provides a tangible reference point for what might be expected upon successful crystallization and analysis of this compound.

Part 2: Experimental Workflow for Crystal Structure Determination

The definitive method for elucidating the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD).[3][11] This technique provides unambiguous information on bond lengths, bond angles, and the packing of molecules.[12] The primary bottleneck, however, is often the growth of high-quality single crystals suitable for diffraction.[13]

Step 1: Synthesis and Purification

The target compound can be synthesized via Fischer esterification of 3-amino-5-bromobenzoic acid using methanol and a catalyst such as thionyl chloride or sulfuric acid.[14][15]

Protocol:

-

Suspend 3-amino-5-bromobenzoic acid in methanol in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic phase with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.[14]

-

Purification via column chromatography or recrystallization is essential to remove impurities that can inhibit crystal growth.

Step 2: Single Crystal Growth

Growing diffraction-quality crystals is often described as an art, but it is governed by the principles of solubility and supersaturation.[16] Several techniques should be attempted in parallel to maximize the chances of success.

Common Crystallization Techniques: [17][18][19]

-

Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate) and left in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.[18][19]

-

Vapor Diffusion: This technique is excellent for small quantities of material. A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[17][18]

-

Solvent Layering: A solution of the compound is carefully overlaid with a less dense, miscible anti-solvent. Crystals form slowly at the interface as the solvents diffuse into one another.[18]

Caption: Workflow for obtaining single crystals.

Step 3: Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer.[11]

Experimental Protocol:

-

Mounting: The crystal is carefully mounted on a glass fiber or loop and placed on the goniometer head of the diffractometer.

-

Data Collection: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms. It is then irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source) while being rotated. A detector collects the diffraction pattern, which consists of thousands of reflections of varying intensities.[12]

-

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

Caption: From crystal to structure: the SCXRD pipeline.

Part 3: Data Interpretation and Structural Insights

A successful crystal structure determination yields a Crystallographic Information File (CIF), which contains all the information about the structure.

Key Information Derived: [2][12]

-

Molecular Geometry: Precise bond lengths and angles, confirming the molecular connectivity and conformation.

-

Crystal Packing: Visualization of how molecules arrange themselves in the unit cell, revealing motifs like layers, chains, or helices.

-

Intermolecular Interactions: Identification and quantification of all non-covalent interactions, such as the distances and angles of hydrogen bonds, halogen bonds, and π-π stacking, which validate the predictions made in Part 1.

Sources

- 1. Observed bromodomain flexibility reveals histone peptide- and small molecule ligand-compatible forms of ATAD2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rigaku.com [rigaku.com]

- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromine - Wikipedia [en.wikipedia.org]

- 10. A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. excillum.com [excillum.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 14. This compound | 706791-83-5 [chemicalbook.com]

- 15. This compound | 706791-83-5 [amp.chemicalbook.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 18. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. depts.washington.edu [depts.washington.edu]

A Technical Guide to the Synthesis of Methyl 3-amino-5-bromobenzoate via Fischer Esterification

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis of methyl 3-amino-5-bromobenzoate, a valuable building block in pharmaceutical and materials science research.[1] The primary method detailed is the Fischer-Speier esterification of 3-amino-5-bromobenzoic acid using methanol with an acid catalyst.[2] This document offers a thorough examination of the reaction mechanism, a detailed step-by-step experimental procedure, safety protocols, and methods for product purification and characterization. The content is designed for researchers, chemists, and professionals in drug development, providing the necessary technical insights for a successful and reproducible synthesis.

Introduction: Significance of this compound

This compound (CAS No. 706791-83-5) is an aromatic ester of significant interest in organic synthesis.[3] Its bifunctional nature, possessing both an amine and a bromo group on the benzene ring, makes it a versatile intermediate. These functional groups allow for a wide range of subsequent chemical modifications, such as N-acylation, diazotization, and various cross-coupling reactions. Consequently, this compound serves as a crucial precursor in the synthesis of complex bioactive molecules, including anti-inflammatory and analgesic agents, and in the development of specialty polymers and dyes.[1]

The synthesis route from 3-amino-5-bromobenzoic acid is a fundamental and cost-effective method, primarily relying on the classic Fischer esterification reaction. This guide focuses on providing a robust and optimized protocol for this transformation.

Reaction Overview and Mechanism

The synthesis is achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] In this case, 3-amino-5-bromobenzoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to yield the corresponding methyl ester and water.[3][4]

Overall Reaction:

Mechanism of Fischer Esterification

The Fischer esterification is a reversible, multi-step process.[5][6] Understanding the mechanism is key to optimizing reaction conditions.

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5][7]

-